1-(4,4-Dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-G][1,2]dithiolo[3,4-C]quinolin-5-YL)-2-phenyl-1-ethanone
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Overview
Description
1-(4,4-Dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-G][1,2]dithiolo[3,4-C]quinolin-5-YL)-2-phenyl-1-ethanone is a complex organic compound featuring a unique structure that includes multiple heterocyclic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-G][1,2]dithiolo[3,4-C]quinolin-5-YL)-2-phenyl-1-ethanone typically involves multi-step organic reactions. One common approach starts with the preparation of the core quinoline structure, followed by the introduction of the dioxino and dithiolo groups through cyclization reactions. The final step involves the addition of the phenyl ethanone moiety under controlled conditions, often using catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction conditions and minimize waste. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(4,4-Dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-G][1,2]dithiolo[3,4-C]quinolin-5-YL)-2-phenyl-1-ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of sulfur and nitrogen atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 1-(4,4-Dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-G][1,2]dithiolo[3,4-C]quinolin-5-YL)-2-phenyl-1-ethanone is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound’s potential therapeutic effects are investigated. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4,4-Dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-G][1,2]dithiolo[3,4-C]quinolin-5-YL)-2-phenyl-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4,4-Dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-methyl-1-butanone
- 2-(4,4-Dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-(4-fluorophenyl)ethanone
Uniqueness
Compared to similar compounds, 1-(4,4-Dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-G][1,2]dithiolo[3,4-C]quinolin-5-YL)-2-phenyl-1-ethanone stands out due to its unique combination of functional groups and heterocyclic rings. This structure provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H19NO3S3 |
---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
1-(16,16-dimethyl-12-sulfanylidene-4,7-dioxa-13,14-dithia-17-azatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15)-tetraen-17-yl)-2-phenylethanone |
InChI |
InChI=1S/C22H19NO3S3/c1-22(2)20-19(21(27)29-28-20)14-11-16-17(26-9-8-25-16)12-15(14)23(22)18(24)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 |
InChI Key |
FCYZQNWEFVZBPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=CC4=C(C=C3N1C(=O)CC5=CC=CC=C5)OCCO4)C(=S)SS2)C |
Origin of Product |
United States |
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